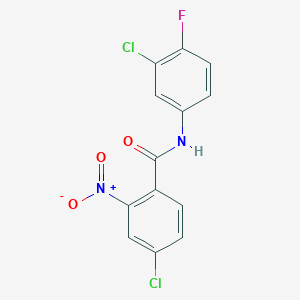

4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

Beschreibung

4-Chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the 2-position, a chlorine substituent at the 4-position of the benzamide ring, and a 3-chloro-4-fluorophenyl group attached via an amide linkage.

Eigenschaften

Molekularformel |

C13H7Cl2FN2O3 |

|---|---|

Molekulargewicht |

329.11 g/mol |

IUPAC-Name |

4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-11(16)10(15)6-8/h1-6H,(H,17,19) |

InChI-Schlüssel |

OOSJRIOKOUDGAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-chloronitrobenzene and 3-chloro-4-fluoroaniline.

Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts.

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Analyse Chemischer Reaktionen

Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, darunter

Gängige Reagenzien und Bedingungen: Es werden Reagenzien wie Reduktionsmittel (z. B. SnCl₂) und Nucleophile (z. B. Amine) verwendet.

Hauptprodukte: Die Reduktion ergibt die entsprechende Aminoverbindung, während die Substitution zu Derivaten mit verschiedenen Halogenen führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The exact mechanism remains an area of ongoing research.

- Potential molecular targets and pathways need further exploration.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table summarizes key analogues and their structural differences:

Key Observations :

- Halogenation : Chlorine and fluorine substituents enhance electronegativity and influence binding interactions, as seen in compounds like and .

- Heterocyclic Moieties: Thiadiazole (), quinoline (), and benzothiazole () substituents introduce steric bulk and alter solubility (e.g., logSw = -4.22 for ).

Physicochemical and Pharmacological Profiles

Biologische Aktivität

4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide is a chemical compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. This compound, characterized by its aromatic amide structure, contains both chlorine and fluorine substituents, as well as a nitro group, which contribute to its distinct chemical behavior and potential therapeutic applications.

- Molecular Formula : C₁₃H₈Cl₂FN₂O₃

- Molecular Weight : 329.11 g/mol

- Melting Point : Approximately 199-201°C

The presence of halogen atoms (chlorine and fluorine) and the nitro group in its structure enhances its reactivity and biological interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound exhibits binding affinities to various proteins involved in disease processes, particularly in cancer and neurodegenerative disorders.

Binding Studies

Studies have demonstrated that this compound can effectively inhibit the aggregation of transthyretin (TTR), a protein implicated in amyloid diseases. The compound's binding affinity for TTR suggests potential applications in treating conditions such as familial amyloid polyneuropathy (FAP) .

Antiproliferative Effects

Research has shown that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the observed effects:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| A549 (Lung Cancer) | 4.3 | 15.3 | 45.0 |

| MCF-7 (Breast Cancer) | 24.6 | 58.8 | 92.4 |

| HCT116 (Colon Cancer) | 22.3 | 49.6 | 83.3 |

The GI50 value represents the concentration required to inhibit cell growth by 50%, while TGI indicates the total growth inhibition concentration, and LC50 refers to the lethal concentration for 50% of cells .

Case Studies

- Transthyretin Amyloidogenesis : In a study focusing on TTR aggregation, it was found that compounds similar to this compound significantly reduced TTR aggregation in a concentration-dependent manner, highlighting their potential as therapeutic agents against amyloid diseases .

- Cancer Cell Line Testing : Various studies have tested the efficacy of this compound against multiple cancer cell lines, demonstrating its ability to induce cytotoxic effects and inhibit cell proliferation effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.